![molecular formula C31H34N4O5S B2618334 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 443351-50-6](/img/structure/B2618334.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the quinazolinone core This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions
Activité Biologique
Chemical Structure and Properties
The compound is characterized by a complex structure featuring:
- A quinazolinone core , which is known for its diverse biological activities.
- Methoxyphenyl and piperazine moieties that may contribute to its pharmacological profile.
Molecular Formula
- C : 24
- H : 28
- N : 2
- O : 6
- S : 1
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations suggest that the compound interacts with critical proteins involved in cell survival pathways, particularly through hydrophobic interactions and hydrogen bonding.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using the dilution method:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
The presence of electron-donating groups in its structure is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as a therapeutic agent for epilepsy:
- Protection Rate : 80% at a dose of 50 mg/kg
- Mechanism : Likely involves modulation of GABAergic activity, enhancing inhibitory neurotransmission in the central nervous system.
Case Study 1: Anticancer Efficacy
In a study involving the treatment of HCT-15 colon cancer cells, the compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin. This suggests a potential for use in combination therapies to enhance efficacy while reducing side effects.
Case Study 2: Antimicrobial Effectiveness
A clinical evaluation tested the compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited growth but also reduced biofilm formation, which is crucial in treating chronic infections.
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-38-26-11-7-6-10-25(26)33-16-18-34(19-17-33)29(36)21-41-31-32-24-9-5-4-8-23(24)30(37)35(31)15-14-22-12-13-27(39-2)28(20-22)40-3/h4-13,20H,14-19,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAWTFBCCFPTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.